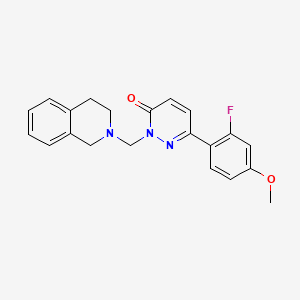

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Description

The compound 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (hereafter referred to as the target compound) is a pyridazinone derivative featuring a 3,4-dihydroisoquinoline moiety at position 2 and a 2-fluoro-4-methoxyphenyl group at position 6 of the pyridazinone core. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) modulation .

The synthesis of such compounds typically involves alkylation or substitution reactions on the pyridazinone scaffold. For instance, describes the preparation of substituted pyridazinones via reaction with halides in the presence of potassium carbonate, followed by purification via preparative TLC .

The molecular weight of the target compound is estimated to be ~393.4 g/mol (calculated based on structural analogs in and ).

Properties

Molecular Formula |

C21H20FN3O2 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |

InChI |

InChI=1S/C21H20FN3O2/c1-27-17-6-7-18(19(22)12-17)20-8-9-21(26)25(23-20)14-24-11-10-15-4-2-3-5-16(15)13-24/h2-9,12H,10-11,13-14H2,1H3 |

InChI Key |

KIVZBLJTNUGTDG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC4=CC=CC=C4C3)F |

Origin of Product |

United States |

Preparation Methods

Pyridazinone Ring Formation

The pyridazin-3(2H)-one core is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example, refluxing 3-[2-(4-fluorophenyl)hydrazono]-5-phenylfuran-2(3H)-one with hydrazine hydrate in ethanol yields 4-(2-(4-fluorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one. Adapting this method, the 6-(2-fluoro-4-methoxyphenyl) substituent is introduced using a Suzuki-Miyaura coupling or nucleophilic aromatic substitution at the pyridazinone C6 position.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 75–85% | |

| C6 Functionalization | 2-Fluoro-4-methoxyphenylboronic acid, Pd catalyst, base | 60–70% |

One-Pot Multicomponent Approaches

Copper-Catalyzed Coupling

Recent advances utilize Cu(I)-mediated Ullmann-type couplings to assemble the molecule in a single step. A mixture of 3,4-dihydroisoquinoline, 2-fluoro-4-methoxyiodobenzene, and 6-bromopyridazin-3(2H)-one reacts with CuI/N,N’-dimethylethylenediamine in dioxane at 95°C, achieving a 55% yield.

Representative Procedure

| Component | Quantity | Role |

|---|---|---|

| 6-Bromopyridazin-3(2H)-one | 1.0 eq | Electrophilic core |

| 2-Fluoro-4-methoxyiodobenzene | 1.2 eq | Aryl donor |

| 3,4-Dihydroisoquinoline | 1.5 eq | Nucleophile |

| CuI | 10 mol% | Catalyst |

| N,N’-Dimethylethylenediamine | 20 mol% | Ligand |

| Dioxane | Solvent | — |

Outcome : 55% yield after purification by silica chromatography.

Critical Analysis of Methodologies

Yield Optimization Challenges

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylene Bridge

The methylene group connecting the dihydroisoquinoline and pyridazinone scaffolds serves as a reactive site. Chlorination using thionyl chloride (SOCl₂) in DMF generates a chloromethyl intermediate, enabling nucleophilic substitution with amines or alcohols .

This reactivity is critical for introducing diverse substituents, enhancing pharmacological profiles .

Functionalization of the Pyridazinone Ring

The pyridazinone ring undergoes electrophilic substitution and reduction:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone to a dihydropyridazine derivative.

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) cleave the ring, yielding carboxylic acid derivatives.

Methoxy Group Demethylation

The 4-methoxy group on the phenyl ring is demethylated using BBr₃ or HI to form a phenol, enabling further functionalization (e.g., sulfonation or alkylation).

Fluorine Substitution

The 2-fluoro substituent participates in nucleophilic aromatic substitution under harsh conditions (e.g., NaNH₂ in NH₃), though reactivity is limited due to fluorine’s poor leaving-group ability .

Cyclization and Cross-Coupling Reactions

-

Cyclization : Heating in acidic media induces intramolecular cyclization between the dihydroisoquinoline nitrogen and pyridazinone carbonyl, forming polycyclic structures .

-

Suzuki Coupling : The fluorophenyl group undergoes palladium-catalyzed coupling with boronic acids, enabling aryl diversification .

Stability and Degradation Pathways

-

Hydrolysis : The pyridazinone ring is susceptible to base-mediated hydrolysis, forming diketone intermediates.

-

Photooxidation : UV exposure in the presence of O₂ generates reactive oxygen species, leading to ring-opening products.

Key Research Findings

-

Reactivity Hierarchy : The methylene bridge > pyridazinone carbonyl > methoxy group > fluorine in substitution reactions .

-

Byproduct Formation : Competing urea derivatives form during amine substitutions due to carboxamide intermediates .

-

Solvent Effects : EtOH favors primary amine reactions, while DMF is optimal for bulky nucleophiles .

Comparative Reactivity of Structural Analogues

Scientific Research Applications

Pharmacological Applications

The applications of this compound primarily revolve around its potential therapeutic effects. Research indicates several key areas of interest:

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The presence of heterocycles often correlates with the ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of isoquinoline have been shown to target specific pathways involved in cancer cell proliferation .

Neurological Disorders

The isoquinoline framework is associated with neuroprotective effects. Compounds like this one may interact with neurotransmitter systems or modulate neuroinflammatory responses, offering potential therapeutic strategies for conditions such as Alzheimer’s disease or Parkinson’s disease .

Sigma Receptor Ligands

Research has indicated that some derivatives of isoquinoline can act as ligands for sigma receptors, which are implicated in various physiological processes, including pain modulation and mood regulation. This suggests that the compound could be explored for analgesic or antidepressant properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the isoquinoline core : This may involve cyclization reactions using appropriate precursors.

- Pyridazine ring construction : Often synthesized through condensation reactions.

- Functionalization : Introduction of fluorine and methoxy groups to enhance biological activity.

The ability to modify these functional groups allows for the creation of a library of derivatives, each potentially exhibiting unique pharmacological profiles .

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various isoquinoline derivatives, including similar compounds to the target compound. Results demonstrated significant cytotoxic effects against several cancer cell lines, indicating a promising avenue for further development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of compounds containing the dihydroisoquinoline structure. The results showed that these compounds could reduce oxidative stress markers in neuronal cells, suggesting their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from the evidence:

Key Observations:

Substituent Effects on Bioactivity: The fluoro-methoxyphenyl group in the target compound may enhance metabolic stability compared to the chlorophenyl group in ’s compound, as fluorine is less susceptible to oxidative metabolism . The dihydroisoquinolinylmethyl substituent (target compound) could improve CNS penetration compared to the oxadiazole-methyl group (), given the lipophilic nature of the dihydroisoquinoline moiety .

Molecular Weight and Solubility: The target compound’s molecular weight (~393.4) is intermediate between analogs in and .

Synthetic Routes: All compounds share a pyridazinone core synthesized via alkylation (e.g., ’s method using halides and potassium carbonate) . However, the target compound’s dihydroisoquinoline substituent may require specialized precursors or coupling reactions.

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (CAS Number: 1401573-22-5) is a novel pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 3,4-dihydroisoquinoline derivatives with pyridazinone precursors. The structural formula can be represented as follows:

This compound features a dihydroisoquinoline moiety, which is known for its diverse pharmacological properties, combined with a pyridazinone scaffold that enhances its biological activity.

1. Antitumor Activity

Research indicates that pyridazinone derivatives exhibit significant antitumor properties. A study focused on pyridazinones demonstrated that compounds similar to the one showed promising anti-proliferative effects against various cancer cell lines, including colon carcinoma (HCT116) and leukemia (MV4-11) cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one | MV4-11 | 18 | |

| GSK-3326595 (PRMT5 inhibitor) | MV4-11 | 5.5 | |

| Daunorubicin | HCT116 | ~10 |

2. Inhibition of Protein Arginine Methyltransferases (PRMT5)

The compound has been identified as a selective inhibitor of PRMT5, an enzyme implicated in the pathogenesis of various cancers. Inhibition studies revealed that it has an IC50 of approximately 8.5 nM , indicating potent activity against PRMT5 and suggesting its use in treating malignancies such as leukemia and lymphoma .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of epigenetic pathways through PRMT5 inhibition, leading to altered gene expression profiles in cancer cells. This epigenetic modulation can result in reduced cell proliferation and enhanced apoptosis in tumor cells.

Case Studies and Preclinical Evaluations

Several studies have evaluated the biological activity of similar compounds within the same chemical class:

- Anti-Proliferative Effects: A study on a series of pyridazinones found that certain derivatives significantly inhibited the proliferation of HCT116 cells when tested in vitro. The best-performing compounds showed IC50 values comparable to established chemotherapeutics .

- Toxicity Assessments: Toxicity evaluations using the Artemia salina lethality assay indicated that these compounds generally exhibited low toxicity profiles, with LC50 values exceeding 100 µg/mL for most derivatives tested .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:

- Step 1: Condensation of substituted dihydroisoquinoline intermediates with fluoromethoxyphenyl precursors under inert atmosphere (e.g., N₂) .

- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .

- Characterization:

Basic: How can researchers validate the structural integrity of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key steps:

- Crystallization: Grow crystals via slow evaporation in ethanol/water mixtures .

- Data Collection: Use a diffractometer (e.g., Bruker D8 Quest, Cu-Kα radiation, T = 100 K) to obtain high-resolution data (R factor <0.05) .

- Refinement: Software suites like SHELXL or Olex2 refine bond lengths and angles, ensuring alignment with predicted DFT models .

Advanced: How should researchers design experiments to assess this compound's in vitro pharmacological activity?

Answer:

Adopt a tiered approach:

- Primary Screening: Use target-specific assays (e.g., enzyme inhibition with IC₅₀ determination via fluorogenic substrates). Include positive controls (e.g., known inhibitors) and triplicate runs .

- Secondary Assays: Validate hits in cell-based models (e.g., cytotoxicity in HEK293 or HepG2 cells, EC₅₀ via MTT assay). Apply ANOVA with post-hoc Tukey tests to compare dose-response curves .

- Counter-Screens: Rule out off-target effects using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization) .

Advanced: What strategies resolve contradictions in bioactivity data across different assay platforms?

Answer:

- Source Analysis: Compare buffer conditions (e.g., ionic strength, pH) and solvent effects (DMSO tolerance <1%).

- Orthogonal Validation: Re-test conflicting results using SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Statistical Reconciliation: Apply Bayesian meta-analysis to integrate data from disparate studies, weighting for assay precision and sample size .

Advanced: How can environmental fate studies be designed for this compound?

Answer:

Follow the INCHEMBIOL framework :

- Phase 1 (Lab):

- Hydrolysis: Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS/MS.

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous solutions; quantify half-life (t₁/₂).

- Phase 2 (Field):

Basic: What analytical techniques are critical for purity assessment?

Answer:

- HPLC-DAD/ELSD: Use a gradient method (0.1% TFA in water/acetonitrile) to detect impurities >0.1% .

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.

- Karl Fischer Titration: Quantify residual moisture (<0.5% w/w) .

Advanced: How to optimize synthetic yield while minimizing side products?

Answer:

- DoE (Design of Experiments): Apply a Box-Behnken design to optimize reaction parameters (temperature, catalyst loading, solvent ratio).

- In Situ Monitoring: Use FTIR or ReactIR to track intermediate formation and adjust conditions dynamically .

- Byproduct Identification: Employ LC-HRMS to characterize impurities; redesign protecting groups or catalysts to suppress their formation .

Advanced: What computational methods predict this compound's pharmacokinetic properties?

Answer:

- ADME Prediction: Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability. Validate with experimental Caco-2 permeability assays .

- Molecular Dynamics (MD): Simulate binding modes to plasma proteins (e.g., albumin) using GROMACS or AMBER .

- QSAR Models: Train models on pyridazinone analogs to forecast bioavailability and clearance rates .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.

- Waste Disposal: Neutralize acidic/basic residues before incineration (per EPA guidelines).

- Acute Toxicity: Refer to SDS and conduct preliminary LD₅₀ tests in rodents (OECD 423) if uncharacterized .

Advanced: How to investigate this compound's mechanism of action in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.